molecular formula C16H20Cl2O B14622927 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 57053-78-8

1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene

Cat. No.: B14622927
CAS No.: 57053-78-8
M. Wt: 299.2 g/mol
InChI Key: XBXWOIBGILYCEK-UHFFFAOYSA-N
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Description

1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is a chemical compound characterized by its unique structure, which includes a dichlorinated hepta-dienyl group attached to an ethylbenzene moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene typically involves the reaction of 7,7-dichloro-3-methylhepta-2,6-dien-1-ol with 4-ethylphenol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The dichlorinated group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-3-methylbenzene
  • 5-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-2H-1,3-benzodioxole

Uniqueness

1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is unique due to its specific structural features, such as the position of the ethyl group and the dichlorinated hepta-dienyl moiety

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57053-78-8

Molecular Formula

C16H20Cl2O

Molecular Weight

299.2 g/mol

IUPAC Name

1-(7,7-dichloro-3-methylhepta-2,6-dienoxy)-4-ethylbenzene

InChI

InChI=1S/C16H20Cl2O/c1-3-14-7-9-15(10-8-14)19-12-11-13(2)5-4-6-16(17)18/h6-11H,3-5,12H2,1-2H3

InChI Key

XBXWOIBGILYCEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC=C(C)CCC=C(Cl)Cl

Origin of Product

United States

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